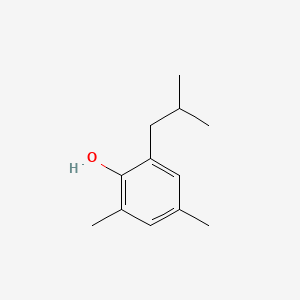

6-(2-Methylpropyl)-2,4-xylenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

90474-45-6 |

|---|---|

Molecular Formula |

C12H18O |

Molecular Weight |

178.27 g/mol |

IUPAC Name |

2,4-dimethyl-6-(2-methylpropyl)phenol |

InChI |

InChI=1S/C12H18O/c1-8(2)5-11-7-9(3)6-10(4)12(11)13/h6-8,13H,5H2,1-4H3 |

InChI Key |

YPMUOXXJXLOQSW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)CC(C)C)O)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways Leading to 6 2 Methylpropyl 2,4 Xylenol and Analogues

Precursor Chemistry and Synthetic Route Design

The alkylation of phenols is a cornerstone of industrial organic chemistry, traditionally accomplished via the Friedel-Crafts reaction. orgsyn.orgjk-sci.com This class of reactions involves the substitution of an aromatic proton with an alkyl group through electrophilic attack. The reaction typically employs an alkylating agent, such as an alkyl halide, alkene, or alcohol, in the presence of a catalyst. jk-sci.com

The general mechanism involves the generation of a carbocation electrophile from the alkylating agent, facilitated by a Lewis acid or Brønsted acid catalyst. jk-sci.comyoutube.com The electron-rich phenol (B47542) ring then acts as a nucleophile, attacking the carbocation to form a new carbon-carbon bond and a resonance-stabilized intermediate known as a sigma complex or arenium ion. Subsequent deprotonation re-establishes the aromaticity of the ring, yielding the alkylated phenol. youtube.com

A significant challenge in Friedel-Crafts alkylation, particularly when using primary alkylating agents like those required to introduce an isobutyl group, is the propensity for carbocation rearrangement. orgsyn.orgjk-sci.com The initially formed primary isobutyl carbocation can readily undergo a hydride shift to form the more stable tertiary-butyl (tert-butyl) carbocation. This rearrangement often leads to the formation of tert-butylated phenols as the major product instead of the desired isobutyl-substituted compounds. orgsyn.org Modern synthetic methods have been developed to overcome this limitation by using catalytic systems that avoid the formation of free carbocations. orgsyn.orgnih.gov

The 2,4-xylenol (2,4-dimethylphenol) core is an essential precursor for the synthesis of the target compound. nih.gov Industrially, it can be sourced from coal tar, but synthetic routes are necessary for higher purity and specific applications. A common laboratory and industrial synthesis starts from m-xylene (B151644) (1,3-dimethylbenzene). chemicalbook.comwikipedia.org

One established method involves the sulfonation of m-xylene, followed by alkali fusion. The process can be summarized in the following steps:

Sulfonation: m-Xylene is treated with sulfuric acid to yield m-xylene-4-sulfonic acid.

Salting Out: The sulfonic acid is separated.

Alkali Fusion: The sulfonic acid is fused with an alkali metal hydroxide (B78521), such as sodium hydroxide, at high temperatures. This step replaces the sulfonic acid group with a hydroxyl group.

Acidification: The resulting phenoxide salt is acidified to yield 2,4-dimethylphenol. chemicalbook.com

An alternative route involves the hydrolysis of 4-halo-m-xylene. For instance, 4-chloro-m-xylene can be hydrolyzed at high temperatures (300-500 °C) with an aqueous solution of an alkali metal hydroxide to produce a mixture of xylenols, with 2,4-xylenol being a significant component. google.com

Functionalization and Derivatization of Xylenol Scaffolds

Once the 2,4-xylenol core is obtained, the next critical step is the introduction of the 2-methylpropyl group at the C6 position. This requires a highly regioselective reaction that directs the incoming electrophile to the specific ortho position relative to the hydroxyl group.

The direct introduction of a 2-methylpropyl (isobutyl) group onto the 2,4-xylenol ring is challenging due to the aforementioned carbocation rearrangement. orgsyn.orgjk-sci.com Traditional Friedel-Crafts conditions using isobutyl halides or isobutanol with strong Lewis acids like AlCl₃ would likely result in the formation of 6-tert-butyl-2,4-dimethylphenol as the predominant product. chemicalbook.comresearchgate.netwikipedia.org

To achieve the desired isobutylation, synthetic strategies must be employed that either prevent or bypass the formation of a discrete primary carbocation. Potential approaches include:

Alkylation with Isobutyl Halides under Milder Catalysis: Using milder Lewis acids or hydrogen halide catalysts in conjunction with an isobutyl halide (e.g., isobutyl chloride or bromide) could potentially minimize rearrangement. google.com

Alkylation with Isobutyl Alcohol: The use of isobutyl alcohol as the alkylating agent over specific solid acid or metal oxide catalysts can promote ortho-alkylation, although conditions must be carefully controlled to suppress side reactions. google.com

Advanced Catalytic Methods: Modern transition-metal-catalyzed reactions offer a more controlled approach. For example, rhenium-catalyzed systems, such as those using dirhenium decacarbonyl (Re₂(CO)₁₀), have been shown to effectively catalyze the ortho-alkylation of phenols with alkenes without carbocation rearrangement. orgsyn.org This method is highly regioselective for the ortho position and stops at mono-alkylation. orgsyn.org Similarly, dual catalytic systems combining a Lewis acid like scandium triflate (Sc(OTf)₃) with a hydrogenation/dehydrogenation catalyst such as palladium on carbon (Pd/C) can achieve selective ortho-alkylation of phenols with primary alcohols, representing a viable pathway for introducing the isobutyl group. nih.gov

Regioselectivity is a critical factor in the synthesis of 6-(2-methylpropyl)-2,4-xylenol. The substitution pattern is dictated by the powerful directing effects of the substituents already present on the benzene (B151609) ring.

Hydroxyl Group (-OH): As a strong activating group, the hydroxyl moiety directs incoming electrophiles to the ortho and para positions through resonance stabilization of the reaction intermediate.

Methyl Groups (-CH₃): Methyl groups are also activating and ortho, para-directing.

In the 2,4-xylenol scaffold, the C2 and C4 positions are occupied by methyl groups. The powerful ortho, para-directing influence of the hydroxyl group at C1 activates the C2, C4, and C6 positions. However, the C2 and C4 positions are already substituted. Consequently, electrophilic attack is overwhelmingly directed to the vacant C6 position, which is ortho to the hydroxyl group. The methyl groups at C2 and C4 further reinforce this selectivity by activating the C6 position. This convergence of directing effects makes the C6 position the most nucleophilic and sterically accessible site for alkylation, leading to high regioselectivity for the desired 6-substituted product.

Stereoselectivity is not a consideration in this specific synthesis, as the introduction of the achiral 2-methylpropyl group to the planar 2,4-xylenol ring does not generate any new stereocenters.

Sustainable Synthesis Approaches for Xylenol Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of xylenol derivatives to minimize environmental impact and improve process efficiency. Key sustainable approaches include:

Use of Solid Acid Catalysts: As discussed earlier, the replacement of corrosive and difficult-to-recycle homogeneous catalysts with solid acid catalysts is a major step towards a more sustainable process. researchgate.net Solid acids like zeolites, clays, and ion-exchange resins are generally non-corrosive, can be easily separated from the reaction mixture, and can often be regenerated and reused multiple times, reducing waste and operational costs. nih.gov

Solvent-Free Reactions: Conducting reactions without a solvent or in environmentally benign solvents like water is a core principle of green chemistry. Solvent-free alkylation of phenols has been explored, which can reduce the environmental burden associated with volatile organic compounds (VOCs). nih.gov

Catalyst Recyclability and Reuse: A key advantage of heterogeneous catalysts is their potential for recycling. Studies on solid acid catalysts in phenol alkylation often focus on their stability and reusability over multiple reaction cycles. An efficient and easily recyclable ionic liquid catalyst has been reported for the alkylation of phenol with tert-butyl alcohol, demonstrating the potential for catalyst reuse. nih.gov

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. While the application of biocatalysis for the specific synthesis of this compound is not widely reported, research into the enzymatic synthesis of other alkylphenols is ongoing. Enzymes could potentially offer high selectivity under mild reaction conditions, reducing energy consumption and byproduct formation.

The development of sustainable synthetic routes for xylenol derivatives is an active area of research, driven by both environmental regulations and economic incentives. The focus is on designing catalytic systems that are not only highly active and selective but also robust, recyclable, and environmentally benign.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

High-Field One-Dimensional NMR (¹H, ¹³C) Analysis

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment, connectivity, and number of different types of protons and carbons in the molecule.

The ¹H NMR spectrum of 6-(2-Methylpropyl)-2,4-xylenol is predicted to show distinct signals corresponding to each unique proton. The hydroxyl (-OH) proton typically appears as a broad singlet, with its chemical shift being concentration and solvent dependent. The two aromatic protons will appear as singlets due to their para-relationship, with no adjacent protons to cause splitting. The protons of the two aromatic methyl groups will also be sharp singlets. The isobutyl group will present a more complex pattern: a doublet for the methylene (-CH₂-) protons coupled to the adjacent methine (-CH) proton, a multiplet for the methine proton coupled to both the methylene and the two equivalent methyl groups, and a doublet for the six equivalent terminal methyl (-CH₃) protons.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The six carbons of the aromatic ring will appear in the typical downfield region for aromatic compounds. The carbon bearing the hydroxyl group will be the most downfield among the sp² carbons. The carbons of the two aromatic methyl groups and the four carbons of the isobutyl group will appear in the upfield aliphatic region.

Predicted ¹H NMR Chemical Shifts for this compound Data is predicted and may vary based on solvent and experimental conditions.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -OH | ~4.5-5.5 | Broad Singlet | 1H |

| Ar-H (position 5) | ~6.8 | Singlet | 1H |

| Ar-H (position 3) | ~6.9 | Singlet | 1H |

| Ar-CH₂- | ~2.5 | Doublet | 2H |

| Ar-CH₃ (position 4) | ~2.2 | Singlet | 3H |

| Ar-CH₃ (position 2) | ~2.1 | Singlet | 3H |

| -CH(CH₃)₂ | ~1.9 | Multiplet | 1H |

| -CH(CH₃)₂ | ~0.9 | Doublet | 6H |

Predicted ¹³C NMR Chemical Shifts for this compound Data is predicted and may vary based on solvent and experimental conditions.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (C-OH) | ~150 |

| C-4 (C-CH₃) | ~135 |

| C-2 (C-CH₃) | ~129 |

| C-6 (C-CH₂-) | ~128 |

| C-5 (C-H) | ~127 |

| C-3 (C-H) | ~125 |

| Ar-CH₂- | ~38 |

| -CH(CH₃)₂ | ~28 |

| -CH(CH₃)₂ | ~22 |

| Ar-CH₃ (position 4) | ~20 |

| Ar-CH₃ (position 2) | ~16 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle provided by 1D NMR.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the methylene protons of the isobutyl group and the adjacent methine proton, and between the methine proton and the terminal methyl protons of the isobutyl group. This confirms the connectivity within the alkyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum. For example, the aromatic proton signals would correlate with the protonated aromatic carbon signals, and the aliphatic proton signals would correlate with their respective aliphatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is vital for connecting different fragments of the molecule. Key HMBC correlations would be expected from the methylene protons of the isobutyl group to the aromatic C-6, C-5, and the methine carbon. The protons of the aromatic methyl groups would show correlations to the adjacent aromatic carbons, helping to confirm their positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly coupled. A key NOESY correlation would be expected between the methylene protons of the isobutyl group and the aromatic proton at position 5, as well as the methyl protons at position 2, confirming the substitution pattern on the aromatic ring.

Mass Spectrometry for Molecular Architecture and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass of the parent ion. For this compound (C₁₂H₁₈O), the calculated exact mass is 178.1358 g/mol . An HRMS experiment would aim to measure a mass value extremely close to this theoretical value, which confirms the elemental composition and rules out other potential formulas with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomeric Analysis

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for assessing the purity of a sample and for analyzing its components. The retention time from the GC provides a characteristic value for the compound under specific chromatographic conditions.

The mass spectrum obtained from the MS detector reveals the fragmentation pattern of the molecule upon electron ionization. For this compound, the molecular ion peak [M]⁺ would be expected at m/z = 178. A prominent fragmentation pathway would be the benzylic cleavage, resulting in the loss of a propyl radical (•C₃H₇) to give a highly stable fragment at m/z = 135. Another significant fragmentation would be the loss of the entire isobutyl group (•C₄H₉), leading to a fragment at m/z = 121. The loss of a methyl radical (•CH₃) from the molecular ion would result in a fragment at m/z = 163. This fragmentation pattern provides a structural fingerprint and allows for differentiation from its isomers, such as 6-tert-butyl-2,4-xylenol, which would exhibit a very prominent peak at m/z = 163 due to the facile loss of a methyl group from the stable tert-butyl carbocation.

Predicted Key Mass Fragments for this compound

| m/z | Predicted Fragment Identity |

|---|---|

| 178 | [M]⁺ (Molecular Ion) |

| 163 | [M - CH₃]⁺ |

| 135 | [M - C₃H₇]⁺ |

| 121 | [M - C₄H₉]⁺ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide information about the functional groups present and serve as a unique "molecular fingerprint."

For this compound, the IR spectrum would be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic ring and the methyl groups would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the isobutyl group would be observed in the 2850-2960 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring would give rise to several sharp bands in the 1450-1600 cm⁻¹ region. The C-O stretching of the phenol (B47542) would be visible around 1200-1260 cm⁻¹.

The Raman spectrum would also show these characteristic vibrations, but with different relative intensities. Aromatic ring vibrations are often strong in Raman spectra. The specific pattern of bands in the "fingerprint region" (below 1500 cm⁻¹) is unique to the molecule and can be used for definitive identification when compared to a reference spectrum.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique (Typical) |

|---|---|---|

| O-H Stretch | 3200-3600 (broad) | IR |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850-2960 | IR, Raman |

| Aromatic C=C Stretch | 1450-1600 | IR, Raman |

| C-O Stretch | 1200-1260 | IR |

Electronic Spectroscopy (UV-Vis) for Conjugation and Chromophore Analysis

The electronic absorption spectrum of this compound, a substituted phenol, is characterized by absorption bands in the ultraviolet (UV) region, arising from electronic transitions within the benzene (B151609) ring. The phenolic hydroxyl group and the alkyl substituents influence the precise wavelengths and intensities of these absorptions.

The UV-Vis spectrum is dominated by transitions corresponding to the π → π* type, which are characteristic of the aromatic system. For the parent phenol molecule in a non-polar solvent, two main absorption bands are typically observed. The primary band (¹Lₐ band) appears around 210 nm and is more intense, while the secondary band (¹Lₑ band) is found near 270 nm with a lower intensity. These bands are attributed to electronic excitations from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

In this compound, the presence of the hydroxyl (-OH), two methyl (-CH₃), and a 2-methylpropyl group on the benzene ring acts as auxochromes. These electron-donating groups cause a bathochromic shift (red shift) of the absorption maxima to longer wavelengths and can also lead to a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene. This is due to the interaction of the non-bonding electrons of the oxygen atom in the hydroxyl group with the π-electron system of the aromatic ring, which raises the energy of the HOMO.

A representative analysis of the UV-Vis spectrum of a similar compound, 2,4-xylenol, provides insight into the expected spectral characteristics. The introduction of alkyl groups generally results in slight bathochromic shifts. The specific substitution pattern in this compound, with alkyl groups ortho and para to the hydroxyl group, further modulates the electronic transitions.

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |

|---|---|---|---|

| Hexane | ~275 | ~1500 | ¹Lₑ (π → π) |

| Ethanol | ~278 | ~1800 | ¹Lₑ (π → π) |

Note: The data in the table is illustrative for a substituted phenol and may not represent the exact values for this compound due to the scarcity of publicly available experimental data for this specific compound.

X-ray Crystallography for Solid-State Structural Determination

As of the current literature survey, a crystal structure for this compound has not been reported in publicly accessible crystallographic databases. Therefore, a detailed analysis of its solid-state structure, including bond lengths, bond angles, and intermolecular interactions based on experimental X-ray diffraction data, cannot be provided at this time.

However, based on the known structures of related phenolic compounds, such as 2,6-xylenol, several structural features can be anticipated for this compound in the solid state. The molecule would consist of a planar benzene ring substituted with a hydroxyl group, two methyl groups, and a 2-methylpropyl group.

For a definitive structural elucidation, single-crystal X-ray diffraction analysis would be required. This technique would provide precise atomic coordinates, from which detailed geometric parameters and intermolecular interactions could be determined.

| Parameter | Expected Value/Feature |

|---|---|

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | To be determined |

| Intermolecular Interactions | Strong O-H···O hydrogen bonding expected |

Note: The information in this table is predictive and based on the general crystal chemistry of substituted phenols. Experimental data for this compound is not currently available.

Theoretical and Computational Chemistry of 6 2 Methylpropyl 2,4 Xylenol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic properties and reactivity of molecules. For a substituted phenol (B47542) like 6-(2-methylpropyl)-2,4-xylenol, these methods can provide deep insights into its behavior at a molecular level.

Density Functional Theory (DFT) is a robust computational method for predicting the ground state properties of molecules. A typical DFT study of this compound, likely using a functional such as B3LYP with a basis set like 6-311G+(d,p), would begin with geometry optimization to find the most stable three-dimensional structure. nih.gov

These calculations would yield key energetic and structural parameters. For instance, the O-H bond dissociation enthalpy (BDE) is a critical parameter for phenols, as it relates to their antioxidant activity. DFT studies on substituted phenols have shown that electron-donating groups, such as the methyl and isobutyl groups in this molecule, generally decrease the O-H BDE, suggesting enhanced antioxidant potential. acs.org The calculations would also provide optimized bond lengths, bond angles, and dihedral angles, offering a precise picture of the molecule's geometry. Furthermore, vibrational frequency analysis would be performed to confirm that the optimized structure corresponds to a true energy minimum and to predict its infrared spectrum. ymerdigital.com

Illustrative Ground State Properties from a Hypothetical DFT Calculation:

| Property | Predicted Value | Significance |

| O-H Bond Dissociation Enthalpy | ~80-85 kcal/mol | Indicates antioxidant potential |

| Dipole Moment | ~1.5-2.0 Debye | Relates to polarity and intermolecular interactions |

| Total Energy | (Specific value in Hartrees) | Reference for stability comparisons |

Note: The values in this table are illustrative and based on typical results for similar alkylated phenols.

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org For this compound, the HOMO would be expected to be localized primarily on the phenol ring and the oxygen atom, reflecting the electron-rich nature of this part of the molecule. The LUMO, conversely, would likely be distributed over the aromatic ring, representing the region most susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability. acs.org A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net In phenolic compounds, the presence of electron-donating alkyl groups tends to raise the energy of the HOMO, leading to a smaller energy gap and increased reactivity towards electrophiles. researchgate.net This is consistent with the known chemistry of phenols, which are highly susceptible to electrophilic aromatic substitution. chemguide.co.uk

Hypothetical Frontier Orbital Properties:

| Orbital | Energy (eV) | Description |

| HOMO | -5.5 to -6.0 | Localized on the phenol ring and oxygen; site of electron donation. |

| LUMO | -0.5 to -1.0 | Distributed over the aromatic ring; site of electron acceptance. |

| HOMO-LUMO Gap | 4.5 to 5.5 eV | Indicates chemical reactivity and kinetic stability. |

Note: These energy values are hypothetical, based on general trends observed in computational studies of substituted phenols.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a way to study the movement of atoms and molecules over time, offering insights into the conformational flexibility and intermolecular interactions of this compound. nih.gov An MD simulation would model the molecule's behavior in a given environment, such as in a solvent or interacting with other molecules.

A key focus of MD simulations for this compound would be the conformational analysis of the 2-methylpropyl (isobutyl) group. Due to rotation around the C-C single bonds, the isobutyl group can adopt various conformations relative to the phenol ring. These different conformations will have different energies, and MD simulations can map the potential energy surface to identify the most stable conformers and the energy barriers between them. researchgate.net Studies on similar alkylated aromatic compounds, such as isobutylbenzene, provide a basis for understanding the likely conformational preferences. nih.govwikipedia.org The interaction between the isobutyl group and the adjacent hydroxyl and methyl groups on the ring would create steric hindrance, influencing the preferred orientations. rsc.org

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for mapping out the intricate details of chemical reactions, including the identification of transition states and the elucidation of reaction mechanisms.

For this compound, a primary area of interest would be its reactions as an antioxidant, specifically its reaction with free radicals. Computational modeling can elucidate the mechanism of hydrogen atom transfer (HAT) from the hydroxyl group to a radical species. acs.org This would involve calculating the potential energy surface for the reaction, identifying the transition state, and determining the activation energy. researchgate.net

Another important class of reactions for phenols is electrophilic aromatic substitution. libretexts.org The hydroxyl and alkyl groups are activating and direct incoming electrophiles to specific positions on the ring. chemguide.co.uk Computational modeling can predict the most likely sites of substitution by analyzing the electron density and the stability of the intermediate carbocations (Wheland intermediates) formed during the reaction.

Computational modeling can be highly effective in predicting the regioselectivity of reactions involving this compound. For electrophilic aromatic substitution, the positions ortho and para to the powerful activating hydroxyl group are the most likely sites of reaction. Given that the para position (position 4) and one ortho position (position 2) are already substituted with methyl groups, and the other ortho position (position 6) is substituted with the isobutyl group, the remaining open position (position 5) would be a primary target for electrophiles, though steric hindrance from the adjacent groups would play a significant role. The directing effects of the two methyl groups and the isobutyl group would also influence the final outcome.

In reactions involving the isobutyl side chain, stereoselectivity could become a factor if a chiral center is introduced. While the parent molecule is achiral, reactions that create a new stereocenter on the side chain could potentially favor one stereoisomer over another. Computational modeling of the transition states leading to different stereoisomers can help predict which product is likely to be favored based on the relative activation energies.

In Silico Prediction of Spectroscopic Parameters

The theoretical and computational analysis of this compound provides significant insights into its molecular structure and properties. In silico prediction of spectroscopic parameters is a powerful tool in modern chemistry, offering a non-experimental means to anticipate the spectral behavior of a compound. These predictions are derived from computational models that simulate the interactions of the molecule with electromagnetic radiation based on its electronic and vibrational states. The following sections detail the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound provides an estimation of the chemical shifts for the hydrogen atoms within the molecule. These predictions are based on the local electronic environment of each proton. The expected signals are detailed in the table below. The phenolic proton is anticipated to appear as a broad singlet, with its chemical shift being solvent-dependent. The aromatic protons are expected to appear as distinct singlets due to their substitution pattern. The protons of the 2-methylpropyl (isobutyl) group are predicted to show characteristic splitting patterns and chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Hydroxyl (-OH) | 4.5 - 5.5 | Broad Singlet |

| Aromatic (-CH) | 6.5 - 7.0 | Singlet |

| Aromatic (-CH) | 6.5 - 7.0 | Singlet |

| Methylene (-CH₂-) | 2.5 - 2.8 | Doublet |

| Methine (-CH-) | 1.8 - 2.2 | Multiplet |

| Isobutyl Methyls (-CH₃) | 0.9 - 1.1 | Doublet |

| 2-Methyl (-CH₃) | 2.1 - 2.3 | Singlet |

| 4-Methyl (-CH₃) | 2.2 - 2.4 | Singlet |

Predicted ¹³C NMR Spectrum

Computational models can also predict the ¹³C NMR spectrum, which gives information about the carbon skeleton of the molecule. The predicted chemical shifts for each carbon atom in this compound are presented in the following table. The carbon atom attached to the hydroxyl group is expected to be the most deshielded among the aromatic carbons. The chemical shifts of the aliphatic carbons in the 2-methylpropyl group and the methyl substituents on the aromatic ring are also predicted.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (C-OH) | 150 - 155 |

| C2 (C-CH₃) | 120 - 125 |

| C3 (Aromatic CH) | 128 - 132 |

| C4 (C-CH₃) | 135 - 140 |

| C5 (Aromatic CH) | 125 - 130 |

| C6 (C-isobutyl) | 125 - 130 |

| Methylene (-CH₂-) | 35 - 40 |

| Methine (-CH-) | 28 - 32 |

| Isobutyl Methyls (-CH₃) | 20 - 25 |

| 2-Methyl (-CH₃) | 15 - 20 |

| 4-Methyl (-CH₃) | 20 - 25 |

Predicted Infrared (IR) Spectrum

In silico IR spectroscopy predictions are based on the vibrational frequencies of the bonds within a molecule. The predicted IR absorption bands for this compound are summarized in the table below. A characteristic broad band is expected for the O-H stretching of the phenolic group. The C-H stretching vibrations for both aromatic and aliphatic protons are predicted in their respective typical regions. Aromatic C=C stretching and C-O stretching of the phenol are also anticipated to be prominent.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch (Phenol) | 3200 - 3600 (Broad) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 2960 |

| C=C Stretch (Aromatic) | 1500 - 1600 |

| C-O Stretch (Phenol) | 1200 - 1260 |

| C-H Bend (Aliphatic) | 1370 - 1470 |

Predicted Mass Spectrum

The prediction of a mass spectrum involves the in silico fragmentation of the parent molecule. For this compound, the molecular ion peak is predicted to be at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The table below lists the predicted m/z values for the molecular ion and major fragments. Common fragmentation pathways for this type of molecule include the loss of a methyl group and cleavage of the isobutyl side chain.

Table 4: Predicted Mass-to-Charge Ratios (m/z) for this compound

| Assignment | Predicted m/z |

| Molecular Ion [M]⁺ | 192 |

| [M-15]⁺ (Loss of -CH₃) | 177 |

| [M-43]⁺ (Loss of -C₃H₇) | 149 |

| [M-57]⁺ (Loss of -C₄H₉) | 135 |

Chemical Reactivity and Reaction Mechanisms of 6 2 Methylpropyl 2,4 Xylenol

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring

The electron-rich nature of the phenolic ring in 6-(2-methylpropyl)-2,4-xylenol facilitates electrophilic aromatic substitution reactions. The hydroxyl and methyl groups activate the ring, while the isobutyl group provides steric hindrance, influencing the position of substitution.

Halogenation: The halogenation of this compound is anticipated to proceed readily due to the activated nature of the aromatic ring. Bromination of structurally similar phenols, such as 2,4-dimethylphenol, initially yields the 6-bromo derivative. Further bromination can lead to a variety of products depending on the reaction conditions, including di- and tri-substituted phenols and even dienones rsc.org. For this compound, the initial bromination would likely occur at the available ortho position (position 6).

A plausible mechanism for the bromination involves the polarization of the bromine molecule by the electron-rich phenol (B47542), followed by the attack of the aromatic ring to form a sigma complex (arenium ion). The subsequent loss of a proton restores the aromaticity, yielding the brominated phenol.

| Reactant | Reagent | Product(s) | Reaction Conditions |

| This compound | Br₂ in a non-polar solvent | 6-Bromo-2-(2-methylpropyl)-4-methylphenol | Room temperature |

| This compound | Excess Br₂ | Polybrominated products | Varies |

Nitration: The nitration of alkylphenols can be achieved using nitric acid google.com. Given the steric hindrance from the isobutyl group in this compound, nitration is expected to occur at the less hindered ortho or para positions relative to the activating groups. Since the para position is occupied by a methyl group, and one ortho position is blocked by the isobutyl group, the most likely position for nitration is the remaining ortho position (position 6). Dinitration of dialkylphenols is also possible under more forcing conditions google.com.

The reaction mechanism involves the formation of the nitronium ion (NO₂⁺) from nitric acid, which then acts as the electrophile. The aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation (sigma complex). Deprotonation then yields the nitro-substituted phenol.

| Reactant | Reagent | Product(s) | Reaction Conditions |

| This compound | HNO₃ | 6-Nitro-2-(2-methylpropyl)-4-methylphenol | Controlled temperature |

| This compound | Excess HNO₃/H₂SO₄ | Di-nitro products | Harsher conditions |

Acylation: Friedel-Crafts acylation of phenols can be challenging due to the coordination of the Lewis acid catalyst with the phenolic oxygen. However, for sterically hindered phenols, the reaction can proceed, albeit sometimes with lower yields. The acylation of this compound would likely introduce an acyl group at the less sterically hindered ortho position (position 6). The reaction typically employs an acyl halide or anhydride and a Lewis acid catalyst.

The mechanism involves the formation of an acylium ion (RCO⁺) from the acyl halide and Lewis acid. This electrophile is then attacked by the aromatic ring, followed by the loss of a proton to give the acylated phenol.

Sulfonation: The sulfonation of phenols is generally a reversible reaction and is sensitive to temperature. The reaction of this compound with sulfuric acid would be expected to yield a sulfonic acid derivative. The position of sulfonation would be influenced by both electronic and steric factors, with the less hindered positions being favored.

Oxidative Coupling and Polymerization Potentials

The phenolic nature of this compound makes it susceptible to oxidative coupling reactions. These reactions typically proceed via phenoxy radical intermediates, which can then couple in various ways (C-C or C-O coupling) to form dimers, oligomers, or polymers. The steric hindrance provided by the ortho-isobutyl group is expected to play a significant role in directing the coupling process, potentially favoring para-coupling if the ortho positions are blocked.

The polymerization of hindered phenols can lead to the formation of polyphenylene oxide (PPO) resins, which are known for their high thermal stability and mechanical strength. While 2,6-disubstituted phenols are the typical monomers for PPO synthesis, phenols with bulky ortho substituents can also undergo polymerization.

Reactions Involving the Phenolic Hydroxyl Group

The hydroxyl group of this compound is a key functional group that can participate in a variety of reactions.

Esterification: The phenolic hydroxyl group can be converted into an ester through reaction with an acid chloride or anhydride, typically in the presence of a base. This reaction proceeds via a nucleophilic acyl substitution mechanism where the phenoxide ion acts as the nucleophile.

Etherification: The Williamson ether synthesis is a common method for preparing ethers from phenols masterorganicchemistry.combyjus.comwikipedia.orgkhanacademy.orglibretexts.org. This Sₙ2 reaction involves the deprotonation of the phenol to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide masterorganicchemistry.combyjus.comwikipedia.org. Due to the steric hindrance around the hydroxyl group in this compound, the formation of the phenoxide should be straightforward, but the subsequent nucleophilic attack might be slower compared to less hindered phenols. For the synthesis of an ether from this phenol, it would be preferable to use a less sterically hindered alkyl halide to ensure an efficient Sₙ2 reaction masterorganicchemistry.combyjus.com.

| Reactant 1 | Reactant 2 | Base | Product |

| This compound | Methyl iodide | Sodium hydride | 1-(2-Methoxy-3-methyl-5-(2-methylpropyl)phenyl)ethane |

| This compound | Ethyl bromide | Potassium carbonate | 1-(2-Ethoxy-3-methyl-5-(2-methylpropyl)phenyl)ethane |

The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor. In the solid state and in concentrated solutions, intermolecular hydrogen bonding is expected to occur, influencing the physical properties of the compound such as its melting and boiling points.

In spectroscopic analysis, these hydrogen bonding interactions are readily observable. In the infrared (IR) spectrum, the O-H stretching vibration of a non-hydrogen-bonded (free) hydroxyl group in a dilute solution of a phenol in a non-polar solvent typically appears as a sharp band around 3600 cm⁻¹. In the presence of hydrogen bonding, this band becomes broad and shifts to a lower frequency (typically 3200-3500 cm⁻¹) dtu.dk.

In proton nuclear magnetic resonance (¹H NMR) spectroscopy, the chemical shift of the hydroxyl proton is highly dependent on the concentration, solvent, and temperature, due to the influence of hydrogen bonding. In a non-hydrogen bonding solvent, the chemical shift of the phenolic proton is typically in the range of 4-7 ppm libretexts.org. The presence of strong hydrogen bonding can shift this signal further downfield nih.gov. The signal for the hydroxyl proton is often a broad singlet due to chemical exchange, but under certain conditions, coupling to neighboring protons can be observed msu.edu.

| Spectroscopic Technique | Observation for this compound | Interpretation |

| Infrared (IR) Spectroscopy | Broad O-H stretch around 3200-3500 cm⁻¹ in concentrated solution or solid state. | Intermolecular hydrogen bonding. |

| ¹H NMR Spectroscopy | Broad singlet for the -OH proton, chemical shift dependent on concentration and solvent. | Presence of exchangeable hydroxyl proton involved in hydrogen bonding. |

Influence of the 2-Methylpropyl Moiety on Reactivity and Selectivity

The chemical behavior of this compound, a triply alkyl-substituted phenol, is significantly governed by the electronic and steric properties of its substituents. The 2-methylpropyl (isobutyl) group at the ortho position, in conjunction with the two methyl groups, modulates the reactivity of the aromatic ring and the phenolic hydroxyl group. This influence can be dissected into distinct steric and electronic contributions that affect reaction pathways, rates, and the regioselectivity of chemical transformations.

Steric Effects on Reaction Pathways

The 2-methylpropyl group is a bulky substituent that imparts considerable steric hindrance around the phenolic hydroxyl group and the adjacent C6 position of the benzene (B151609) ring. vinatiorganics.com This spatial crowding plays a critical role in dictating the course of various reactions by physically obstructing the approach of reagents. wikipedia.org

Reactions at the Hydroxyl Group: Steric hindrance from the ortho-isobutyl and ortho-methyl groups makes the hydroxyl group less accessible to bulky reagents. vinatiorganics.comrsc.org This can significantly slow down reactions such as etherification or esterification, particularly when large electrophiles are used. The bulky groups create a sterically shielded environment that hinders the formation of the transition state required for these reactions.

Electrophilic Aromatic Substitution: The substitution pattern of the ring directs incoming electrophiles to the remaining activated positions (ortho and para to the hydroxyl group). However, the C6 position is sterically encumbered by the adjacent 2-methylpropyl group. Consequently, electrophilic attack is strongly favored at the less hindered C5 position (ortho to the C4-methyl group and meta to the hydroxyl group) or C3 position (ortho to the C2-methyl and C4-methyl groups), although electronic factors generally direct ortho/para. In cases like nitration or halogenation, where the electrophile is highly reactive, substitution might occur at the less accessible C6 position, but likely at a reduced rate compared to a less hindered phenol. The hydroxyl group is a powerful activating group, but its directing influence can be overridden or modified by the steric demands of the substituents. vanderbilt.eduuniversalclass.com

Oxidative Coupling: Hindered phenols, like this compound, are known for their antioxidant properties, which stem from their ability to form stable phenoxy radicals. partinchem.com The steric bulk of the ortho-substituents, including the 2-methylpropyl group, plays a crucial role in the stability and subsequent reactions of this radical intermediate. rsc.org The bulky groups physically protect the radical center, preventing rapid dimerization or polymerization reactions that are common for less hindered phenols. acs.org This steric protection allows them to act as effective radical scavengers. vinatiorganics.compartinchem.com For instance, the dimerization of phenoxy radicals can be significantly impeded by large ortho-substituents. rsc.org

The following interactive table provides a qualitative summary of the steric influence of the 2-methylpropyl group on different reaction types.

| Reaction Type | Steric Influence of 2-Methylpropyl Group | Favored Reaction Site(s) |

| O-Alkylation/Esterification | High hindrance at the hydroxyl group, slowing the reaction rate. | Oxygen of the hydroxyl group |

| Electrophilic Substitution | Hindrance at the C6 position, directing electrophiles to less crowded positions. | C3, C5 |

| Radical Reactions (Oxidation) | Stabilizes the resulting phenoxy radical by preventing dimerization. | Phenolic hydrogen abstraction |

Electronic Contributions to Reactivity

The 2-methylpropyl group, like other alkyl groups, influences the electronic environment of the phenol molecule primarily through an inductive effect.

Inductive Effect: As an alkyl group, the 2-methylpropyl moiety is electron-donating through the sigma bonds of the aromatic ring (a positive inductive effect, +I). vanderbilt.edu This effect, combined with the +I effects of the two methyl groups at the C2 and C4 positions, increases the electron density of the benzene ring. This enhanced electron density makes the ring more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted phenol. universalclass.com

Effect on Acidity: The electron-donating nature of the alkyl groups destabilizes the phenoxide anion formed upon deprotonation. libretexts.org By "pushing" electron density onto the ring, the negative charge on the oxygen atom is intensified, making the conjugate base less stable. vanderbilt.edu Consequently, this compound is a weaker acid than phenol itself. The pKa value of a phenol is sensitive to the electronic nature of its substituents; electron-donating groups increase the pKa (decrease acidity), while electron-withdrawing groups decrease it. libretexts.org

The cumulative electronic effect of the three alkyl groups (2-methylpropyl, and two methyls) significantly enhances the reactivity of the aromatic ring towards electrophilic attack while simultaneously decreasing the acidity of the hydroxyl group.

The table below compares the acidity of phenol with related alkyl-substituted phenols to illustrate the electronic effect of alkyl groups.

| Compound | Substituents | pKa | Effect on Acidity Compared to Phenol |

| Phenol | None | ~10.0 | Reference |

| 4-Methylphenol (p-Cresol) | One electron-donating group | 10.26 | Less acidic |

| 2,4-Dimethylphenol (2,4-Xylenol) | Two electron-donating groups | ~10.45 | Even less acidic wikipedia.org |

| 2,4,6-Trimethylphenol | Three electron-donating groups | ~10.89 | Significantly less acidic |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Multi-Step Organic Synthesis

The strategic placement of alkyl groups on the phenolic ring of 6-(2-methylpropyl)-2,4-xylenol makes it a valuable building block in the synthesis of more complex chemical structures. Its reactivity can be selectively directed to create a variety of derivatives for specialized applications.

Precursor to Complex Organic Molecules

In the realm of fine chemical synthesis, this compound serves as a crucial starting material. The phenolic hydroxyl group can undergo a range of chemical transformations, including etherification and esterification, to introduce new functional moieties. These reactions are fundamental in the construction of larger, more intricate molecules with tailored properties for use in pharmaceuticals, agrochemicals, and other specialty chemical sectors. The alkyl-substituted ring also allows for further functionalization, expanding its utility as a versatile intermediate.

Building Block for Specialty Chemicals

The synthesis of this compound is typically achieved through the alkylation of 2,4-xylenol with isobutylene in the presence of an acid catalyst. This process allows for the controlled introduction of the isobutyl group at the ortho position to the hydroxyl group, a key structural feature for its subsequent applications. The resulting compound is a valuable precursor in the manufacture of various specialty chemicals, including performance-enhancing additives for fuels and lubricants. For instance, its structural analogue, 2,4-dimethyl-6-tert-butylphenol, is utilized to prevent gumming in fuels and as an ultraviolet stabilizer.

Advanced Antioxidant Chemistry and Polymer Stabilization

One of the most significant applications of this compound lies in its function as a primary antioxidant for polymeric materials. Its sterically hindered phenolic structure is key to its ability to protect polymers from degradation caused by oxidative processes.

Mechanisms of Radical Scavenging in Material Degradation

Polymer degradation is often initiated by the formation of free radicals, which can lead to chain scission, cross-linking, and a loss of mechanical properties. Hindered phenolic antioxidants, such as this compound, interrupt this degradation cascade by acting as radical scavengers. The mechanism involves the donation of the hydrogen atom from the phenolic hydroxyl group to a peroxy radical, thereby neutralizing it and forming a stable phenoxyl radical. The steric hindrance provided by the adjacent methyl and isobutyl groups enhances the stability of this phenoxyl radical, preventing it from initiating further degradation reactions. This strategic donation of a hydrogen atom effectively terminates the oxidative chain reaction.

The efficiency of sterically hindered phenolic antioxidants is influenced by the nature of the substituents on the aromatic ring. The presence of electron-donating groups can enhance the radical scavenging activity.

Stabilization Strategies for Polymeric Materials against Oxidation

This compound and its structural counterparts are incorporated into a wide range of polymers to enhance their thermal and oxidative stability. A European patent describes the use of 2,4-dimethyl-6-sec-alkyl-phenols for stabilizing polymers such as polystyrene, polycarbonates, polyamides, and polyacetals. These antioxidants are effective in protecting the polymer during high-temperature processing and throughout its service life.

For polyolefins like polypropylene, hindered phenols are crucial for long-term thermal stability. Research has shown that the effectiveness of these antioxidants is proportional to their concentration within the polymer matrix. To improve their performance and longevity, strategies such as creating polymer-bonded hindered phenols have been developed, which significantly enhance the thermal-oxidative stability of polypropylene at elevated temperatures.

| Polymer Type | Examples | Stabilization Benefit |

|---|---|---|

| Polyolefins | Polypropylene (PP), Polyethylene (PE) | Improved thermal and oxidative stability during processing and end-use. acs.org |

| Styrenics | Polystyrene (PS), Acrylonitrile Butadiene Styrene (ABS) | Prevention of degradation and discoloration. google.com |

| Engineering Plastics | Polycarbonate (PC), Polyamide (PA), Polyacetal (POM) | Enhanced long-term heat aging performance. google.com |

Monomer and Precursor in Polymer and Resin Chemistry

Beyond its role as a protective additive, this compound can also function as a building block in the creation of polymeric materials. Its bifunctional nature, with a reactive hydroxyl group and an aromatic ring, allows it to be incorporated into polymer chains.

Alkylated phenols, including those with isobutyl groups, are used in the synthesis of novolac resins. These are a type of phenolic resin produced by the reaction of phenols with an aldehyde, typically formaldehyde, under acidic conditions. The properties of the resulting resin, such as its flexibility and reinforcing capabilities in elastomers, can be tailored by the choice of the alkylating agent on the phenol (B47542). For instance, the use of isobutyraldehyde in place of formaldehyde can lead to more flexible reinforcing resins.

Design and Synthesis of Novel Polymeric Materials

There is a notable lack of specific studies detailing the use of this compound as a monomer or co-monomer in the design and synthesis of novel polymeric materials. While other substituted phenols, such as 2,6-xylenol, are well-known precursors to high-performance polymers like poly(p-phenylene oxide) (PPO), similar applications for this compound are not documented in readily available scientific literature. The unique steric and electronic effects of the 2-methylpropyl (isobutyl) group at the ortho position could theoretically influence polymerization processes and the final properties of resulting polymers. However, without empirical data, any discussion of its potential in this area remains speculative.

Environmental Chemical Fate and Transformation Pathways of 6 2 Methylpropyl 2,4 Xylenol

Abiotic Degradation Mechanisms in Environmental Compartments

Abiotic degradation encompasses processes that are not mediated by living organisms, including photochemical transformation and hydrolysis. These mechanisms can play a significant role in the transformation of organic contaminants in the environment.

Direct photodegradation of a chemical compound occurs when it absorbs light in the environmentally relevant solar spectrum (wavelengths >290 nm), leading to its transformation. For 6-tert-Butyl-2,4-xylenol, a structurally similar compound, direct photodegradation is not expected to be a significant environmental fate process as it does not absorb UV light at wavelengths greater than 290 nm oecd.org. The estimated half-life for the direct photodegradation of 6-tert-Butyl-2,4-xylenol in water is approximately 2.16 years, suggesting a slow rate of transformation through this pathway oecd.org.

Indirect photochemical transformation, however, may be a more relevant degradation pathway. This process involves reactions with photochemically generated reactive species, such as hydroxyl radicals (•OH), in the atmosphere and in sunlit surface waters. Phenolic compounds are known to react with hydroxyl radicals, which can lead to the formation of various transformation products.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of a compound to hydrolysis is an important factor in its persistence in aquatic environments. Studies on the structurally similar compound 6-tert-Butyl-2,4-xylenol have shown that it is stable in water at pH values of 4, 7, and 9, indicating that hydrolysis is not a significant degradation pathway for this type of compound under typical environmental conditions oecd.org.

Oxidation by environmental radicals, particularly the hydroxyl radical (•OH), is a major transformation pathway for many organic compounds in the atmosphere and aquatic environments. Phenols are known to be reactive towards hydroxyl radicals. The reaction typically involves the addition of the hydroxyl radical to the aromatic ring or abstraction of the phenolic hydrogen, leading to the formation of phenoxy radicals and other intermediates. These reactions can initiate a cascade of further oxidation processes, ultimately leading to the breakdown of the parent compound. While specific rate constants for the reaction of 6-(2-Methylpropyl)-2,4-xylenol with hydroxyl radicals are not available, it is expected to be a significant abiotic degradation process.

Biotic Transformation Processes in Natural and Engineered Systems

Biotic transformation, or biodegradation, mediated by microorganisms is a critical process for the removal of organic pollutants from the environment. The structure of this compound, with its alkyl and methyl substituents on the phenol (B47542) ring, influences its susceptibility to microbial attack.

The biodegradation of alkylphenols can proceed through various metabolic pathways depending on the microbial species and the specific structure of the compound. For many alkylphenols, the initial steps of degradation often involve the oxidation of the alkyl chain or the aromatic ring.

Studies on various dimethylphenols have shown that bacteria, particularly species of Pseudomonas, are capable of degrading these compounds nih.govresearchgate.net. The degradation pathways can involve different ring-cleavage mechanisms, such as the meta or ortho cleavage pathways nih.gov. For some dimethylphenols, degradation can lead to the formation of dead-end products like hydroxy-methylbenzoic acids nih.gov. For instance, the biodegradation of 2,4- and 3,4-dimethylphenols by Pseudomonas species has been shown to produce 4-hydroxy-3-methylbenzoic acid and 4-hydroxy-2-methylbenzoic acid, respectively nih.gov.

The presence of a branched alkyl group, such as the 2-methylpropyl group in this compound, can influence the rate and pathway of biodegradation. Research on 6-tert-Butyl-2,4-xylenol indicates that it is not readily biodegradable, with only 3-5% degradation observed over 28 days in a standard test (OECD 301C) oecd.org. This suggests that the steric hindrance from the bulky alkyl group may slow down enzymatic attack. A study on the degradation of 2,6-di-tert-butylphenol by an Alcaligenes sp. strain showed that the bacterium could utilize the compound as a sole carbon and energy source, with a half-life of 9.38 days under optimal conditions nih.gov. The degradation of 2,4-di-tert-butylphenol by bacterial isolates from industrial wastewater has also been reported, with a Lysinibacillus sp. strain showing high degradation efficiency semanticscholar.org.

Common initial steps in the microbial degradation of alkylphenols can include hydroxylation of the aromatic ring or oxidation of the alkyl side chain. Subsequent steps often involve ring cleavage and further metabolism of the resulting intermediates. The specific metabolites of this compound have not been identified in the literature.

Wastewater treatment plants (WWTPs) are important engineered systems for the removal of pollutants from municipal and industrial wastewater. The efficiency of removal for a specific compound in a WWTP depends on its physicochemical properties and its biodegradability under the conditions of the treatment process (e.g., aerobic, anaerobic).

Given that the structurally similar 6-tert-Butyl-2,4-xylenol is not readily biodegradable, it is anticipated that this compound may also exhibit persistence in conventional biological wastewater treatment processes oecd.org. Alkylphenols, in general, can be inhibitory to microbial activity in biological treatment systems, particularly at higher concentrations nih.govnih.gov. The toxicity of alkylphenols to mixed bacterial cultures has been shown to increase with the size of the alkyl substituent nih.gov.

In WWTPs, a portion of hydrophobic compounds like alkylphenols can be removed from the aqueous phase through sorption to sludge. The ultimate fate of the compound in the sludge will then depend on the sludge treatment and disposal methods.

Environmental Distribution and Partitioning Behavior in Various Media

| Physicochemical Property | Value for 6-tert-Butyl-2,4-xylenol | Reference |

| Water Solubility | 150 mg/L at 25 °C | oecd.org |

| Vapor Pressure | 1.7 Pa at 25 °C | oecd.org |

| Log Kow | 4.8 | oecd.org |

The relatively low water solubility and high log Kow value for 6-tert-Butyl-2,4-xylenol suggest that this compound has a tendency to partition from the aqueous phase to organic matter in soil and sediment oecd.org. A fugacity model for 6-tert-Butyl-2,4-xylenol indicates that if released to water, it is likely to be transported to soil and sediment. If released to air or soil, it is expected to predominantly reside in the soil compartment oecd.org. The low vapor pressure suggests that volatilization from water or soil surfaces is not a major transport pathway oecd.org.

Based on these properties, this compound is expected to have a moderate to high potential for sorption to soil and sediment. In the aquatic environment, it is likely to be associated with particulate matter and accumulate in sediments. Its potential for bioaccumulation in aquatic organisms is also a consideration due to its lipophilic nature, as indicated by the high log Kow of its structural analog.

Advanced Analytical Methodologies for Research and Environmental Monitoring

High-Resolution Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of 6-(2-Methylpropyl)-2,4-xylenol, providing the necessary separation from complex sample components. Gas and liquid chromatography are the principal techniques employed for this purpose.

Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile phenolic compounds. For underivatized phenols, a Flame Ionization Detector (FID) is commonly used. settek.comepa.gov The FID offers robust and linear responses for a wide range of organic compounds. The separation of various phenol (B47542) isomers, including those of dimethylphenol, can be achieved on mid-polarity capillary columns. shimadzu.com

For enhanced sensitivity and selectivity, especially for trace-level environmental monitoring, derivatization followed by Electron Capture Detection (ECD) is a powerful strategy. settek.comepa.gov The ECD is highly sensitive to electrophilic compounds, such as halogenated organic molecules. agilent.com Therefore, derivatizing this compound with a halogen-containing reagent, such as pentafluorobenzyl bromide (PFBBr), transforms it into a derivative that can be detected at extremely low concentrations by GC-ECD. settek.comepa.gov This approach is particularly useful for analyzing halogenated pollutants and can achieve very low detection limits. gcms.czresearchgate.net

Table 1: Illustrative GC-FID Conditions for Phenolic Compound Analysis

| Parameter | Condition |

|---|---|

| Column | SH-200 (30 m x 0.32 mm I.D., 0.25 μm film thickness) shimadzu.com |

| Oven Temperature Program | 50°C (hold 4 min), then 6°C/min to 250°C shimadzu.com |

| Injector Temperature | 250°C shimadzu.com |

| Detector | Flame Ionization Detector (FID) |

| Carrier Gas | Helium, 20 cm/s linear velocity shimadzu.com |

| Injection Volume | 1 µL shimadzu.com |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing a wide range of phenolic compounds, including those that are less volatile or thermally labile. fishersci.com A common approach involves reversed-phase chromatography using a C18 column. nih.gov

Detection is frequently accomplished using a UV-Vis Diode Array Detector (DAD), which can identify and quantify phenolic compounds based on their characteristic absorbance spectra. nih.gov However, for complex samples where peaks may overlap, this method can be challenging. nih.gov

Fluorescence detection (FLD) offers a significant advantage in terms of both sensitivity and selectivity. ub.edu Many phenolic compounds are naturally fluorescent or can be derivatized to become fluorescent. For instance, catechins and other flavanols exhibit native fluorescence that allows for their detection at much lower levels compared to UV absorption. ub.edu In some cases, detection limits using FLD can be about 10-fold better than with UV detection. ub.edu This selectivity helps to reduce interference from other non-fluorescent compounds in the sample matrix. researchgate.net

Table 2: Example HPLC-FLD Parameters for Phenolic Analysis

| Parameter | Condition |

|---|---|

| Column | Core-shell C18 ub.edu |

| Mobile Phase | Gradient elution with 0.1% formic acid in water and methanol ub.edu |

| Flow Rate | 0.4 mL/min ub.edu |

| Detector | Fluorescence Detector (FLD) ub.edu |

| Excitation Wavelength (λex) | 280 nm ub.edu |

| Emission Wavelength (λem) | 347 nm ub.edu |

Electrochemical Sensing and Detection Methodologies

Electrochemical methods offer a promising alternative to traditional chromatographic techniques for the detection of phenolic compounds. These methods are often characterized by their rapid response times, high sensitivity, and potential for miniaturization and in-field applications. nih.gov

Voltammetric techniques have been successfully used to study the redox behavior of phenol and its derivatives at various electrode materials. The development of electrochemical biosensors, for example, using field-effect transistors with single-walled carbon nanotubes, has demonstrated excellent analytical performance for the detection of alkylphenols like 4-nonylphenol in seawater. nih.gov These sensors can achieve low limits of detection, in the µg/L range, with high reproducibility and repeatability. nih.gov

Furthermore, modified electrodes, such as those incorporating nickel phthalocyanine, have been used to enhance the electrochemical oxidation signal of phenolic antioxidants, allowing for their sensitive determination using techniques like differential pulse voltammetry (DPV). nih.gov These sensor-based approaches provide a cost-effective and efficient means for monitoring alkylphenols in environmental samples.

Development of Emerging Analytical Platforms for Xylenol Derivative Characterization

The increasing need for sensitive and selective monitoring of xylenol derivatives, such as this compound, in environmental and industrial matrices has driven the development of advanced analytical platforms. These emerging methodologies aim to overcome the challenges associated with the detection of phenolic compounds, which are often present at low concentrations in complex sample matrices. nih.govresearchgate.net The evolution of analytical instrumentation, particularly through the coupling of separation and detection techniques, has significantly enhanced the ability to characterize these compounds with high accuracy and precision. nih.gov

A primary focus in the development of new platforms is the use of "hyphenated techniques," which combine the powerful separation capabilities of chromatography with the specific identification power of spectroscopic methods. nih.govsaspublishers.com This approach allows for both the qualitative and quantitative analysis of individual components within a complex mixture. nih.gov

Hyphenated Chromatographic Techniques

Modern analytical strategies for xylenol derivatives heavily rely on hyphenated chromatographic systems. These platforms offer superior separation and identification capabilities compared to standalone methods.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and semi-volatile organic compounds. For polar molecules like xylenol derivatives, a derivatization step is often necessary to convert them into less polar, more volatile compounds suitable for GC analysis. nih.gov This enhances chromatographic resolution and sensitivity. The mass spectrometer provides detailed structural information, allowing for confident identification of the target analytes.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS has become an indispensable tool for analyzing a wide range of compounds, including those that are non-volatile or thermally labile. saspublishers.com High-Performance Liquid Chromatography (HPLC) separates the components of a mixture, which are then introduced into a mass spectrometer for detection and identification. saspublishers.com LC-MS is highly selective and sensitive, enabling the detection and quantification of trace levels of xylenol derivatives and their degradation products in environmental samples. saspublishers.com The versatility of LC-MS is further expanded by various ionization techniques and mass analyzers, such as quadrupoles and ion traps. saspublishers.com

Other Hyphenated Liquid Chromatography Platforms:

LC-NMR: The coupling of liquid chromatography with Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous structural elucidation of unknown compounds directly from complex mixtures.

LC-FTIR: Linking LC with Fourier-Transform Infrared Spectroscopy (FTIR) offers functional group information, which is valuable for identifying classes of compounds like phenols, characterized by specific absorption bands. nih.gov

Advanced Sample Preparation and Extraction

The effectiveness of any analytical platform is intrinsically linked to the sample preparation method. For environmental monitoring of xylenol derivatives, which can be found in water, soil, and sediments, efficient extraction and concentration are crucial. nih.govresearchgate.net Traditional methods like liquid-liquid extraction and Soxhlet extraction are often time-consuming and require significant volumes of hazardous organic solvents. nih.govresearchgate.net

Emerging platforms incorporate advanced and greener sample preparation techniques:

Solid-Phase Extraction (SPE): SPE has gained popularity for the extraction of phenolic compounds from liquid samples due to its efficiency, reduced solvent consumption, and ability to handle a wide range of sample matrices. nih.govresearchgate.net

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that is highly effective for concentrating trace amounts of analytes from samples before chromatographic analysis. nih.govresearchgate.net

Microwave-Assisted Extraction (MAE): For solid samples like soil and sediment, MAE has proven to be an efficient technique for extracting phenolic compounds, offering shorter extraction times and reduced solvent use compared to conventional methods. nih.govresearchgate.net

The integration of these advanced extraction methods with powerful hyphenated analytical techniques forms the basis of modern analytical platforms for the comprehensive characterization of xylenol derivatives.

Interactive Data Table: Emerging Analytical Platforms for Xylenol Derivatives

| Analytical Platform | Principle | Application for Xylenol Derivatives | Key Advantages |

| GC-MS | Separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by mass-based detection and identification. | Analysis in various matrices after derivatization to increase volatility. | High resolution, established libraries for identification. |

| LC-MS | Separates compounds based on their interaction with a liquid mobile phase and a solid stationary phase, followed by mass-based detection. saspublishers.com | Highly selective and sensitive detection in environmental water and soil samples; identification of degradation products. saspublishers.com | Applicable to non-volatile and thermally sensitive compounds, high sensitivity and selectivity. saspublishers.com |

| LC-NMR | Combines HPLC separation with NMR spectroscopy for detailed structural analysis of separated components. | Unambiguous structural elucidation of unknown xylenol isomers or metabolites without the need for isolation. | Provides detailed structural information for definitive identification. |

| LC-FTIR | Integrates HPLC with FTIR spectroscopy to provide information on the functional groups of the separated compounds. nih.gov | Identification of the phenolic functional group characteristic of xylenol derivatives. nih.gov | Useful for compound class identification. nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-(2-Methylpropyl)-2,4-xylenol in laboratory settings?

- Methodological Answer : The synthesis typically involves alkylation of 2,4-xylenol using isobutylene or tert-butyl alcohols as alkylating agents. Catalytic methods using acid catalysts (e.g., p-toluenesulfonic acid, PTSA) under controlled temperatures (60–100°C) are effective. Kinetic studies show that reaction rates depend on catalyst concentration, pressure, and substituent positioning . For example, alkylation of 2,4-xylenol derivatives follows the rate equation:

where is the partial pressure of the alkylating agent.

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H NMR can resolve aromatic proton signals (e.g., 6.5–7.0 ppm for phenolic protons) and alkyl group integration (e.g., 1.2–1.4 ppm for tert-butyl groups) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 178.271 for CHO) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Detect impurities or byproducts using retention indices and fragmentation patterns .

Q. What are the key physicochemical properties of this compound that influence its experimental handling?

- Methodological Answer : Critical properties include:

Advanced Research Questions

Q. How can kinetic studies be designed to elucidate the alkylation mechanisms of 2,4-xylenol derivatives like this compound?

- Methodological Answer :

- Variable Isolation : Systematically vary temperature (40–120°C), catalyst concentration (0.1–1.0 M PTSA), and alkylating agent pressure (1–5 atm) while monitoring reaction rates .

- Rate Equation Derivation : Use Arrhenius plots to determine activation energies (e.g., 39.36 kJ/mol for 2,4-xylenol alkylation) .

- Competitive Alkylation : Compare reactivity with structural analogs (e.g., 2,5-xylenol) to assess steric and electronic effects of substituents .

Q. What advanced analytical techniques are suitable for identifying photodegradation products of this compound?

- Methodological Answer :

- GC-Ion Mobility Spectrometry (GC-IMS) : Resolve volatile degradation products (e.g., aldehydes, esters) with high sensitivity (detection limits ~0.01 ppm) .

- Liquid Chromatography-Tandem MS (LC-MS/MS) : Identify non-volatile polar degradation intermediates (e.g., hydroxylated derivatives) .

- Computational Modeling : Predict degradation pathways using quantum mechanical calculations (e.g., DFT for bond dissociation energies) .

Q. How can computational modeling integrate with experimental data to predict the reactivity of this compound in diverse chemical environments?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model interactions with solvents (e.g., polarity effects on solubility) .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic attack sites .

- QSPR Models : Corrate substituent parameters (e.g., Hammett σ values) with experimental reactivity data from kinetic studies .

Notes on Contradictions and Reliability

- Safety Data : and provide consistent physicochemical properties, but regulatory thresholds (e.g., tolerances) may vary by jurisdiction .

- Synthetic Methods : ’s kinetic models are specific to 2,4-xylenol alkylation; adjustments are needed for bulkier substituents like 2-methylpropyl .

- Analytical Techniques : GC-IMS ( ) is optimal for volatile compounds, while LC-MS/MS ( ) better suits polar degradation products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.